molecular formula C16H15Cl2N5O2S B10922801 N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10922801
M. Wt: 412.3 g/mol
InChI Key: KLINMZOSLLNYOP-UHFFFAOYSA-N
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Description

N~1~-(2,6-DICHLOROPHENYL)-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DICHLOROPHENYL)-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step involves the reaction of the oxadiazole intermediate with a suitable pyrazole derivative.

    Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions using dichlorobenzene derivatives.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrazolyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the dichlorophenyl group or the pyrazolyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular targets is required.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2,6-DICHLOROPHENYL)-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicine, it could interact with specific receptors or enzymes to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(2,6-DICHLOROPHENYL)-2-({5-[1-(1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • **N~1~-(2,6-DICHLOROPHENYL)-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N1-(2,6-DICHLOROPHENYL)-2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15Cl2N5O2S

Molecular Weight

412.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15Cl2N5O2S/c1-9-6-7-23(22-9)10(2)15-20-21-16(25-15)26-8-13(24)19-14-11(17)4-3-5-12(14)18/h3-7,10H,8H2,1-2H3,(H,19,24)

InChI Key

KLINMZOSLLNYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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